An In-depth Technical Guide to the Molecular Structure and Weight of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
An In-depth Technical Guide to the Molecular Structure and Weight of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure and weight determination of the heterocyclic compound 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one. The methodologies and interpretations presented herein are grounded in established analytical principles, offering a robust framework for the characterization of this and structurally related molecules.
Foundational Molecular Attributes
The initial step in the comprehensive analysis of any novel compound is the determination of its fundamental molecular properties. For 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, these core attributes provide the basis for all subsequent analytical investigations.
Molecular Formula and Isotopic Considerations
The elemental composition of the target molecule is C₁₁H₈ClFN₂O. This formula is the cornerstone for calculating the molecular weight. It is crucial to consider the natural isotopic abundance of each element, particularly chlorine, which has two stable isotopes: ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%). This isotopic distribution will result in characteristic patterns in mass spectrometry, providing a key diagnostic feature.
Molecular Weight Calculation
Based on the atomic weights of the constituent elements, the monoisotopic mass and average molecular weight can be calculated.
| Element | Atomic Weight (Da) | Count | Total Mass (Da) |
| Carbon (C) | 12.011 | 11 | 132.121 |
| Hydrogen (H) | 1.008 | 8 | 8.064 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 |
| Fluorine (F) | 18.998 | 1 | 18.998 |
| Nitrogen (N) | 14.007 | 2 | 28.014 |
| Oxygen (O) | 16.000 | 1 | 16.000 |
| Total | 238.650 |
The nominal molecular weight is a critical parameter for interpreting mass spectrometry data and for performing stoichiometric calculations in synthetic and biological assays. A related compound, 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one, has a reported molecular weight of 238.6500 Da, which is identical to the target molecule due to the positional difference of the fluorine atom not affecting the overall atomic count.[1]
Elucidation of the Molecular Structure
A combination of spectroscopic techniques is indispensable for unequivocally determining the connectivity of atoms and the overall three-dimensional shape of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one.
Conceptual Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural characterization of a novel organic compound.
Caption: Workflow for Structural Elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
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Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
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Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).
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Fragmentation: The high internal energy of the molecular ion often leads to fragmentation into smaller, characteristic ions.
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Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Expected Observations:
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Molecular Ion Peak (M⁺•): A peak corresponding to the molecular weight of the compound (m/z ≈ 238.6) is expected. The presence of the chlorine isotope pattern (M⁺• and M+2⁺• peaks in an approximate 3:1 ratio) would be a strong confirmation of the presence of one chlorine atom.
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Fragmentation Pattern: Characteristic fragment ions would provide further structural information. For instance, cleavage of the benzyl group could lead to a prominent peak. The fragmentation patterns of similar pyrazoline derivatives have been studied and can serve as a reference.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms. For 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, ¹H, ¹³C, and ¹⁹F NMR would be essential.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
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Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired for each nucleus of interest.
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Data Processing: The raw data (free induction decay) is Fourier transformed to produce the NMR spectrum.
Expected Spectral Features:
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the benzyl and pyrazinone rings, as well as the methylene (-CH₂-) protons. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) will reveal the connectivity of the protons.
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¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will indicate the type of carbon (e.g., aromatic, carbonyl, aliphatic).
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¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the benzyl group, providing direct evidence of its presence and chemical environment.
The structures of novel synthesized heterocyclic compounds are often confirmed using a combination of IR, MS, ¹H, and ¹³C NMR spectral data.[3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: An IR beam is passed through the crystal, and the spectrum is recorded.
Expected Absorption Bands:
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C=O Stretch: A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the carbonyl group of the pyrazinone ring.
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C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region will correspond to the aromatic and pyrazinone ring systems.
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C-Cl Stretch: A band in the 600-800 cm⁻¹ region can indicate the presence of the chloro substituent.
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C-F Stretch: A strong absorption typically appears in the 1000-1400 cm⁻¹ range.
IR spectroscopy is a common technique for the characterization of pyrazoline and other heterocyclic derivatives.[6][7]
Molecular Structure Diagram
The following diagram represents the two-dimensional structure of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one.
Caption: 2D Structure of the target molecule.
Synthesis and Reactivity Insights
Halogenated heterocycles are significant scaffolds in medicinal chemistry due to their diverse biological activities.[8] The synthesis of pyrazinones can be achieved through various methods, often involving the cyclization of acyclic precursors.[9] The presence of the chloro and fluoro substituents on 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one is expected to influence its electronic properties, lipophilicity, and metabolic stability, which are critical factors in drug design.[8][10] The synthesis of similar halogenated heterocyclic compounds often involves multi-step procedures.[11]
Conclusion
The comprehensive characterization of 3-chloro-1-(2-fluorobenzyl)pyrazin-2(1H)-one, a molecule of interest in drug discovery, relies on a synergistic application of modern analytical techniques. This guide has outlined the foundational principles and experimental workflows for determining its molecular weight and elucidating its intricate structure. The integration of mass spectrometry, multi-nuclear NMR, and IR spectroscopy provides a self-validating system for unambiguous structure confirmation, which is a prerequisite for any further investigation into its chemical and biological properties.
References
- Synthesis, Characterization and Biological Activity of Aryl Halogen
- 3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one. ChemScene.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
- Synthesis and characterization of heterocyclic chalcones containing halogenated thiophenes | Request PDF.
- SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. Jurnal Teknologi (Sciences & Engineering).
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
- Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv
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- Mass spectrometric study of some pyrazoline derivatives.
- 2(1H)
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